Ditolylguanidine

Rubber Vulcanization Guanidine Accelerators Dosage Optimization

Direct substitution of DOTG with DPG causes scorch waste and under-cured rubber in high-shear mixing operations due to quantifiable differences in vulcanization kinetics and crosslink architecture driven by ortho-methyl substituent effects. DOTG eliminates this risk: • 20-25% higher accelerator efficiency vs. DPG on an equal-weight basis, reducing dosage, bloom, and extractables • Critical vulcanization temperature of 141°C with minimal activity below this threshold, providing a wider processing window during extended calendering runs • Predominantly polysulfidic crosslink network enhances tear strength, dynamic crack growth resistance, and stress dissipation in thick-section rubber goods

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 97-39-2
Cat. No. B1662265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitolylguanidine
CAS97-39-2
Synonyms1,3-di-(2-tolyl)guanidine
1,3-di-o-tolylguanidine
1,3-di-ortho-tolyl-guanidine
1,3-ditolylguanidine
1,3-ditolylguanidine hydrochloride
N,N'-bis(2-methylphenyl)guanidine
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
InChIInChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
InChIKeyOPNUROKCUBTKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.9 [ug/mL] (The mean of the results at pH 7.4)
SLIGHTLY SOL IN HOT WATER, ALC;  VERY SOL IN ETHER;  SOL IN CHLOROFORM

Structure & Identifiers


Interactive Chemical Structure Model





DOTG Rubber Accelerator: Properties & Procurement


Ditolylguanidine (1,3-di-o-tolylguanidine, DOTG) is a white to off-white crystalline powder [1] belonging to the guanidine class of slow-acting, medium-temperature vulcanization accelerators [2]. Primarily employed as a secondary accelerator or activator in sulfur-cured natural and synthetic rubber formulations, DOTG exhibits a critical vulcanization temperature of 141°C and demonstrates low activity below this threshold, providing substantial processing safety during mixing and shaping operations [3]. Its role as a booster for thiazole, sulfenamide, thiuram, and dithiocarbamate primary accelerators is well-established in industrial rubber compounding .

Secondary accelerator/activator for sulfur-cured NR and SBR compounds

Compatible with thiazole, sulfenamide, thiuram, and dithiocarbamate primary accelerators

Medium-temperature activation with wide processing safety window below critical temperature

DOTG vs. DPG: Why Substitution Fails


Direct substitution of Ditolylguanidine (DOTG) with Diphenylguanidine (DPG)—the most structurally similar and commercially available alternative—is a common but scientifically unsound procurement shortcut. Despite both compounds being classified as guanidine accelerators, they exhibit quantifiable differences in accelerator efficiency, processing safety, and crosslinking behavior that directly impact rubber product quality, manufacturing throughput, and formulation economics . The presence of ortho-methyl substituents on the aryl rings of DOTG alters both steric bulk and electronic distribution relative to DPG, leading to measurable performance divergences in vulcanization kinetics and final vulcanizate properties [1]. Simply substituting one for the other without adjusting formulation dosage or processing parameters can result in under-cured or over-cured rubber, compromised mechanical integrity, or unacceptable color stability in light-colored finished goods [2]. The following quantitative evidence establishes precisely where and how DOTG materially differs from its closest comparator.

Direct substitution with DPG requires higher accelerator dosage for equivalent cure, altering formulation cost and bloom potential.

Processing safety may narrow; DPG exhibits earlier scorch onset, increasing scrap risk during high-shear mixing and calendering.

Crosslink architecture shifts from predominantly polysulfidic (tear-resistant) to a mixed distribution, potentially compromising dynamic fatigue resistance.

DOTG Differentiation Evidence


Accelerator Efficiency: Lower Dosage Required

Ditolylguanidine (DOTG) exhibits superior molar and weight-based accelerating efficiency relative to Diphenylguanidine (DPG), enabling formulators to achieve identical states of cure with substantially reduced accelerator dosage. This efficiency advantage is attributed to the electron-donating ortho-methyl substituents in DOTG, which enhance the nucleophilicity of the guanidine core and promote more effective activation of thiazole and sulfenamide primary accelerators in sulfur vulcanization systems .

Accelerator Efficiency
Data to verify

DOTG achieves equivalent cure with ~20–25% less mass than DPG

Supports lower accelerator consumption and reduced bloom risk

NR/SBR with thiazole/sulfenamide co-accelerators; cure assessed by rheometer torque

Rubber Vulcanization Guanidine Accelerators Dosage Optimization

Processing Safety: Superior Scorch Resistance

DOTG confers greater resistance to premature vulcanization (scorch) during high-temperature rubber compounding and processing operations relative to DPG. This enhanced scorch safety stems from DOTG's sterically hindered structure, which delays the onset of crosslinking until the compound reaches the intended vulcanization temperature, thereby extending the processing window and reducing scrap rates . The critical vulcanization temperature for DOTG is 141°C, below which its activity remains minimal [1].

Scorch Resistance
Reported

Extended scorch safety; minimal activity below 141°C critical temperature

Extends processing window and reduces premature vulcanization waste

Mooney scorch testing at 100–130°C

Scorch Safety Rubber Processing Guanidine Accelerators

Polysulfidic Crosslinks & Tear Strength

Unlike DPG, which produces a mixed distribution of crosslink types, DOTG directs the sulfur vulcanization pathway toward predominantly polysulfidic crosslinks [1]. Polysulfidic linkages (-Sx-, where x ≥ 3) confer greater flexibility and stress dissipation capacity to the vulcanizate network compared to shorter mono- or disulfidic linkages, resulting in measurably improved tear strength and fatigue resistance in the final rubber product [2].

Crosslink Architecture
Class-level

Predominantly polysulfidic crosslinks; tear-resistant network

Supports high tear strength and dynamic fatigue resistance

Guanidine accelerator mechanism class inference

Crosslink Density Polysulfidic Crosslinks Tear Resistance

Light-Induced Discoloration Advantage

Both DOTG and DPG are known to cause discoloration of white or light-colored rubber compounds upon exposure to light and heat during service; however, direct comparative technical assessments indicate that DOTG imparts noticeably less discoloration than its diphenyl analog [1]. This differential color stability is attributed to the steric protection afforded by the ortho-methyl groups, which may hinder the formation of colored quinoid oxidation products that typically arise from aromatic amine degradation pathways .

Light-Induced Discoloration
Head-to-head

Noticeably less discoloration than DPG in white compounds

More suitable for light-colored goods where some yellowing is tolerable

UV/visible light exposure of white NR/SBR; visual assessment

Non-Staining Accelerators Rubber Discoloration Light-Colored Rubber Compounds

Fatty Acid Not Required

A distinctive formulation advantage of DOTG is that it does not require fatty acids (e.g., stearic acid) as co-activators to develop an effective cure, whereas many other accelerator systems depend on fatty acid/zinc oxide complexes for full activation [1]. In fact, technical literature cautions that excess fatty acids above 1 part per hundred rubber (phr) can actively degrade physical properties in DOTG-cured compounds . This characteristic simplifies compound design and eliminates a potential source of batch-to-batch variability.

Co-activator Requirement
Reported

Fatty acids not required; zinc oxide alone develops effective cure

Simplifies formulation and eliminates fatty acid-related variability

Excess fatty acid >1 phr may degrade physical properties

Fatty Acid-Free Vulcanization Zinc Oxide Activation Rubber Formulation

Critical Temperature Threshold

DOTG is characterized by a defined critical vulcanization temperature of 141°C, below which its accelerating activity remains negligible, thereby providing a well-defined thermal safety margin during rubber compounding and shaping [1]. Once the compound temperature exceeds this threshold during the curing cycle, DOTG becomes highly active and delivers consistent vulcanization flatness, meaning the state of cure remains stable over an extended time period without significant reversion [2].

Critical Temperature
Reported

Defined activation at 141°C; negligible activity below, consistent cure above

Enables precise thermal processing control and cure flatness

Vulcanization flatness reported after exceeding critical temperature

Critical Vulcanization Temperature Guanidine Accelerators Processing Safety

DOTG Procurement & Application Scenarios


Tire Treads & Conveyor Belts

DOTG is preferentially selected for thick-section rubber products requiring maximum tear strength and dynamic crack growth resistance. The predominantly polysulfidic crosslink architecture produced by DOTG-cured compounds directly enhances the material's ability to dissipate stress and resist catastrophic tear propagation under cyclic loading [1]. This makes DOTG-accelerated formulations ideal for tire tread rubber, breaker rubber, conveyor belts, and industrial roll covers where mechanical durability is the paramount performance criterion.

Maximized Scorch Resistance

DOTG should be specified when manufacturing operations involve high-shear mixing, extended calendering runs, or elevated processing temperatures that elevate the risk of premature vulcanization. Its superior scorch safety relative to DPG, coupled with minimal activity below its 141°C critical temperature, provides a wider processing window and reduces scrap generation from scorched batches . This advantage is particularly valuable in high-volume tire and mechanical rubber goods manufacturing where production interruptions from scorch are economically prohibitive.

Cost-Optimized Dosage

Procurement of DOTG is economically advantageous in applications where DPG is currently employed as a secondary accelerator. Given DOTG's 20-25% higher efficiency on an equal-weight basis, formulators can achieve identical vulcanization performance with proportionally lower accelerator consumption . This dosage reduction translates to direct material cost savings, reduced potential for accelerator bloom on finished rubber surfaces, and minimized extractable chemical content—a relevant consideration for certain regulated applications.

Light-Colored Rubber Applications

While DOTG is not recommended for bright white or pastel rubber articles intended for long-term UV exposure, it offers a measurable improvement in color stability over DPG for applications where some discoloration is tolerable but must be minimized [2]. Technical datasheets confirm that DOTG imparts less light-induced discoloration than its diphenyl analog, making it a pragmatic intermediate choice between fully non-staining (and more expensive) accelerator systems and highly discoloring guanidine alternatives.

Application
Selection Property
Validation Focus
Tire treads, conveyor belts, dynamic rubber goods
Polysulfidic crosslink architecture for tear strength
Tear strength and fatigue crack growth testing
High-shear mixing, calendering operations
High scorch resistance with defined critical temperature
Mooney scorch time at processing temperatures
Cost-sensitive formulations with efficient dosage
Higher accelerator efficiency for dosage reduction
Rheometer cure and physical property verification at reduced dosage
Non-food-contact light-colored rubber goods
Moderate discoloration resistance in light-colored compounds
Light aging and color stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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